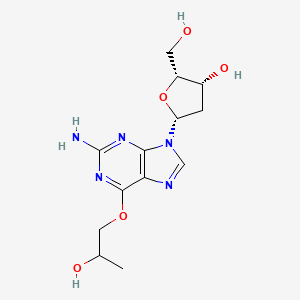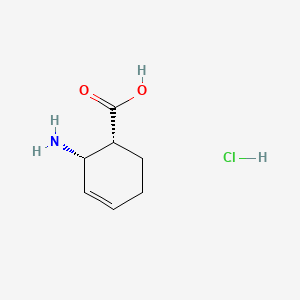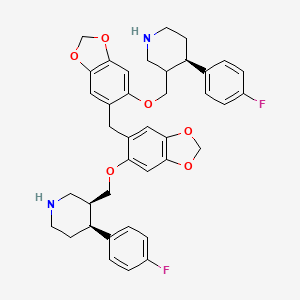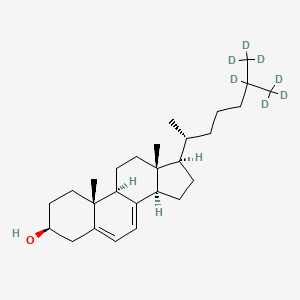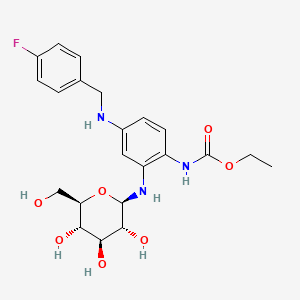
4,5,6,7-テトラデウテリオ-1-ベンゾフラン
概要
説明
4,5,6,7-Tetradeuterio-1-benzofuran (TDBF) is an organic compound that has been studied for its potential applications in scientific research. It is a type of benzofuran that is composed of four deuterium atoms, making it an isotopically labeled compound. TDBF is used in a variety of research applications, such as drug metabolism studies, pharmacokinetic investigations, and as a reference material for nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
抗がん活性
ベンゾフラン誘導体、4,5,6,7-テトラデウテリオ-1-ベンゾフランを含む、は潜在的な抗がん活性を示しています {svg_1}. それらは、抗がん特性を含む、幅広い生物学的および薬理学的活性を示しています {svg_2}. たとえば、ベンゾフラン-クマリン誘導体は、癌細胞でアポトーシス誘導特性を示しています {svg_3}.
抗腫瘍特性
ベンゾフラン化合物は、強力な抗腫瘍特性を持つことがわかっています {svg_4}. それらは、さまざまな障害に適用できる新しい誘導体の合成に使用されてきました {svg_5}.
抗菌活性
ベンゾフラン化合物、4,5,6,7-テトラデウテリオ-1-ベンゾフランを含む、は強力な抗菌活性を示しています {svg_6}. これは、それらを新しい抗菌薬の開発のための潜在的な候補にします {svg_7}.
抗酸化特性
ベンゾフラン誘導体は、抗酸化特性を示しています {svg_8}. これは、酸化ストレスによって引き起こされる病気の治療におけるそれらの潜在的な使用を示唆しています {svg_9}.
抗ウイルス活性
ベンゾフラン化合物は、抗ウイルス活性を示しています {svg_10}. たとえば、新規な環状ベンゾフラン化合物は、C型肝炎ウイルスに対する抗ウイルス活性を示しています {svg_11}.
創薬
ベンゾフラン化合物は、潜在的な天然薬リード化合物とみなされています {svg_12}. それらは、抗がん剤として使用される新規なスキャフォールド化合物の開発に使用されてきました {svg_13}.
複雑なベンゾフラン誘導体の合成
ベンゾフラン化合物は、複雑なベンゾフラン誘導体の合成に使用されてきました {svg_14}. これらの誘導体は、ユニークなラジカル環化カスケードを使用して合成されました {svg_15}.
ベンゾフラン環の構築
ベンゾフラン化合物は、ベンゾフラン環の構築に使用されてきました {svg_16}. これは、プロトン量子トンネル効果によって達成され、その結果、副反応が少なくなり、収率が高くなります {svg_17}.
将来の方向性
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
作用機序
Target of Action
4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran compounds have demonstrated anti-hepatitis C virus activity and anti-cancer properties .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化学分析
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .
Cellular Effects
Other benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
4,5,6,7-tetradeuterio-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQTJSKSUMEQM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropanecarboxylic acid, 2-(1,2-dihydroxyethyl)-, methyl ester, [1alpha,2beta(S*)]-](/img/no-structure.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
